molecular formula C20H14BrClO3 B8254608 4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde

4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B8254608
M. Wt: 417.7 g/mol
InChI Key: RZILUEQOAIVYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde is a halogenated benzaldehyde derivative featuring a biphenyl ether moiety. Its structure includes a benzaldehyde core substituted with a 5-chloro-2-hydroxy group and a methoxy-linked 2-bromo-biphenyl unit.

Properties

IUPAC Name

4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClO3/c21-20-14(7-4-8-16(20)13-5-2-1-3-6-13)12-25-19-10-18(24)15(11-23)9-17(19)22/h1-11,24H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILUEQOAIVYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and formylation reactions. One common synthetic route starts with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by the methoxylation of the biphenyl derivative. The final steps involve the chlorination and formylation of the benzaldehyde moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the aldehyde group can produce alcohols .

Scientific Research Applications

4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, the presence of the hydroxy and aldehyde groups enables it to form hydrogen bonds and interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several halogenated benzaldehydes and biphenyl derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic routes:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS No.) Substituents Molecular Weight Key Functional Groups Notable Properties/Applications
Target Compound 5-Cl, 2-OH, 2-Br-biphenyl methoxy ~435.7 (est.) Aldehyde, ether, halogen, hydroxyl Potential ligand for metal coordination
5-Bromo-2-[(4-bromophenyl)methoxy]benzaldehyde (84102-43-2) 5-Br, 2-(4-Br-benzyloxy) 370.0 Aldehyde, ether, bromine Used in organic synthesis; GHS Class 9 (acute toxicity)
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde (384857-24-3) 3-Br, 5-ethoxy, 4-(2-F-benzyloxy) ~407.6 Aldehyde, ether, bromine, fluorine Enhanced lipophilicity due to fluorobenzyl group
2-Bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde 2-Br, 5-MeO, 4-phenylethoxy ~365.2 Aldehyde, ether, bromine, methoxy Potential intermediate for drug discovery
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethylether HCl (1220032-82-5) Biphenyl, piperidinylmethyl ether, Br 382.7 Ether, amine hydrochloride, bromine Bioactive scaffold (e.g., CNS applications)

Key Differences and Implications

Halogen Positioning: The target compound features a 5-chloro and 2-bromo substitution on the benzaldehyde core, which may enhance electrophilicity at the aldehyde group compared to analogues with bromine at other positions (e.g., 3-bromo in CAS 384857-24-3).

The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in non-hydroxylated analogues like 2-bromo-5-methoxy-4-(2-phenylethoxy)benzaldehyde.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar benzaldehydes, such as Claisen-Schmidt condensations (as seen in ). However, the biphenyl methoxy group may require additional coupling steps (e.g., Suzuki-Miyaura reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.